DMT1 Inhibition: The Only Published Quantitative Activity for 303177-27-7 vs. Known DMT1 Chemotypes
The only publicly available quantitative pharmacological data for this compound are deposited in BindingDB (ChEMBL2058878). In a radiolabeled ⁵⁵Fe²⁺ uptake assay using HEK293T cells expressing human DMT1, the compound (as the free base form) exhibited an IC₅₀ of 1,760 nM (1.76 μM) and a Ki of 1,400 nM (1.40 μM) determined by Dixon plot analysis [1]. Representative nanomolar DMT1 inhibitors include the reference blocker 'DMT1 blocker 1' (IC₅₀ = 0.64 μM) and other chemotypes achieving IC₅₀ values below 100 nM . This comparison reveals that the target compound is approximately 2.75-fold less potent than 'DMT1 blocker 1' at DMT1 in comparable cellular uptake assays. Because no head-to-head comparator data exist for this specific compound versus structurally analogous biphenyl–imidazoles in the same assay, the differentiation evidence is limited to class-level inference.
| Evidence Dimension | DMT1 inhibitory potency (IC₅₀) in cellular ⁵⁵Fe²⁺ uptake assay |
|---|---|
| Target Compound Data | IC₅₀ = 1,760 nM (1.76 μM); Ki = 1,400 nM (1.40 μM) |
| Comparator Or Baseline | 'DMT1 blocker 1' (CAS 1354790-56-9): IC₅₀ = 640 nM (0.64 μM); other DMT1 chemotypes: IC₅₀ <100 nM |
| Quantified Difference | Target compound is ~2.75-fold less potent than DMT1 blocker 1 at DMT1; no within-class analog comparison available |
| Conditions | Human DMT1 expressed in HEK293T cells; radiolabeled ⁵⁵Fe²⁺ uptake; 5-min compound preincubation [1] |
Why This Matters
For researchers requiring a DMT1 inhibitor tool compound, the quantitative IC₅₀ value (1.76 μM) defines the working concentration range and confirms target engagement, though the compound is not the most potent DMT1 inhibitor available.
- [1] BindingDB. Entry BDBM50387726 / ChEMBL2058878. IC₅₀ = 1.76 μM; Ki = 1.40 μM for human DMT1 expressed in HEK293T cells (⁵⁵Fe²⁺ uptake assay). Accessed 2026. View Source
